molecular formula C28H34O6 B1238710 acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester

acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester

Cat. No. B1238710
M. Wt: 466.6 g/mol
InChI Key: VOUDTVRGPAGHGA-OMRKLITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester is an organic heterotricyclic compound and an organooxygen compound.

Scientific Research Applications

Synthesis of Polycyclic Pyran Ring Systems

Research by Mazzei, Roma, and Ermili (1978) explored the reaction of 1-oxo-3-dialkylamino-1H-naphtho[2,1-b]pyrans, 4-hydroxycoumarin, and formaldehyde to form specific compounds. When refluxed in glacial acetic acid, these compounds underwent cyclization, leading to the formation of complex trioxanaphthacene or azadioxanaphthacene derivatives (Mazzei, Roma, & Ermili, 1978).

Limonoid-Type Triterpene Isolation

In 2010, Ravangpai et al. isolated a limonoid-type triterpene, a complex organic compound, from the seeds of X. moluccensis. The compound, which has a detailed chemical name reflecting its molecular structure, crystallizes with three independent molecules in the asymmetric unit. This research highlights the structural complexity and potential applications of such compounds in various fields (Ravangpai et al., 2010).

Furan Derivative Synthesis

Horaguchi et al. (1986) discussed the synthesis of 4,5-Dihydro-3H-naphtho[1,8-bc]furans with various substituents. These furans were synthesized from 8-oxo-5,6,7,8-tetrahydro-1-naphthyloxyacetic acids or their ethyl esters. This research contributes to the understanding of how different substituents impact the synthesis of specific furan derivatives (Horaguchi, Yagoh, Tanemura, & Suzuki, 1986).

Aldose Reductase Inhibitory Activity

Brubaker, Deruiter, and Whitmer (1986) synthesized a range of benzopyran-2-ones to evaluate their inhibitory activity on rat lens aldose reductase, an enzyme implicated in diabetic complications. This research demonstrates the potential therapeutic applications of these compounds in managing conditions like diabetes (Brubaker, Deruiter, & Whitmer, 1986).

Synthesis of Pyrazole Derivatives

Kumaraswamy et al. (2008) conducted a study on the synthesis of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles. These compounds were synthesized from ethyl naphtho[2,1-b]furan-2-carboxylate and evaluated for their antimicrobial activity, demonstrating the wide-ranging applications of such compounds in pharmaceutical sciences (Kumaraswamy et al., 2008).

Clerodane Diterpenoids

In 2012, Li et al. isolated new clerodane diterpene glycosides from the roots of Tinospora sagittata. These compounds showed inhibitory activities of NO production, indicating their potential in medicinal chemistry and pharmacology (Li et al., 2012).

properties

Product Name

acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester

Molecular Formula

C28H34O6

Molecular Weight

466.6 g/mol

IUPAC Name

[(1R,4bR,5R,10aR,12aR)-1-(furan-3-yl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f]isochromen-5-yl] acetate

InChI

InChI=1S/C28H34O6/c1-16(29)33-22-13-19-25(2,3)21(30)8-11-26(19,4)18-7-10-27(5)20(28(18,22)6)14-23(31)34-24(27)17-9-12-32-15-17/h8-9,11-12,14-15,18-19,22,24H,7,10,13H2,1-6H3/t18?,19?,22-,24+,26-,27-,28-/m1/s1

InChI Key

VOUDTVRGPAGHGA-OMRKLITNSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CC2[C@](C=CC(=O)C2(C)C)(C3[C@@]1(C4=CC(=O)O[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C

Canonical SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)(C)C

synonyms

deoxygedunin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester
Reactant of Route 2
acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester
Reactant of Route 3
acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester
Reactant of Route 4
acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester
Reactant of Route 5
acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester
Reactant of Route 6
acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester

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